molecular formula C6H10N4O2 B014760 5,6-Diamino-1,3-dimethyluracil CAS No. 5440-00-6

5,6-Diamino-1,3-dimethyluracil

Cat. No. B014760
CAS RN: 5440-00-6
M. Wt: 170.17 g/mol
InChI Key: BGQNOPFTJROKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diamino-1,3-dimethyluracil is a chemical compound with the molecular formula C6H10N4O2 . It is also known by other names such as 2,4 (1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl-; Uracil, 5,6-diamino-1,3-dimethyl-; 4,5-Diamino-1,3-dimethyluracil; 5,6-diamino-1,3-dimethylpyrimidine-2,4 (1H,3H)-dione .


Molecular Structure Analysis

The molecular structure of 5,6-Diamino-1,3-dimethyluracil consists of 6 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The compound has a molecular weight of 170.1692 .


Physical And Chemical Properties Analysis

5,6-Diamino-1,3-dimethyluracil has a density of 1.4±0.1 g/cm3, a boiling point of 243.6±50.0 °C at 760 mmHg, and a flash point of 101.1±30.1 °C . It has 6 H bond acceptors, 4 H bond donors, and no freely rotating bonds .

Scientific Research Applications

Adenosine Receptor Ligands

5,6-Diamino-1,3-dimethyluracil: is used in the synthesis of 1H-Imidazol-1-yl substituted 8-phenylxanthines . These compounds are significant because they act as ligands for adenosine receptors, which are pivotal in numerous physiological processes, including cardiovascular function, renal blood flow, and neurotransmission. By modulating these receptors, researchers can develop new therapeutic agents for conditions like arrhythmias, myocardial infarction, and Parkinson’s disease.

Cyclocondensation Reactions

This compound serves as a reactant in cyclocondensation reactions to form pyrimidinyl purinediones . These reactions are essential in medicinal chemistry for creating compounds with potential pharmacological activities. Pyrimidinyl purinediones have been studied for their anti-tumor, anti-viral, and anti-microbial properties.

Antagonists for Theophylline Derivatives

Researchers utilize 5,6-Diamino-1,3-dimethyluracil to develop theophylline derivatives that act as adenosine receptor antagonists . These antagonists have therapeutic potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscle and reducing airway obstruction.

Monoamine Oxidase B and Nitric Oxide Synthase Inhibitors

The compound is involved in synthesizing pteridine analogs used as inhibitors for monoamine oxidase B (MAO-B) and nitric oxide synthase (NOS) . Inhibitors of MAO-B have applications in treating neurological disorders like depression and Alzheimer’s disease. NOS inhibitors are researched for their role in managing conditions associated with excessive nitric oxide production, such as septic shock and inflammation.

Fused Tricyclic Xanthines

5,6-Diamino-1,3-dimethyluracil: is a precursor in the synthesis of fused tricyclic xanthines . These compounds are of interest due to their potential as central nervous system stimulants, diuretics, and bronchodilators. They are also being explored for their anti-cancer properties.

Antiproliferatives Against C6 Glioma Cells

The compound has been used to create cadmium uraciliminoethylpyridine complexes . These complexes have shown antiproliferative activity against C6 glioma cells, which are a model for studying brain tumors. Research in this area aims to develop new treatments for glioblastoma, one of the most aggressive types of brain cancer.

Analytical Applications in Pharma

5,6-Diamino-1,3-dimethyluracil: is suitable for use in various analytical applications, including pharmaceutical release testing and method development for qualitative and quantitative analyses . Its role in quality control testing ensures the safety and efficacy of pharmaceutical products.

UV-Induced Hydration Studies

The compound is used to investigate the effects of ultraviolet irradiation, leading to the hydration of the uracil ring . This research is significant in understanding the stability and behavior of uracil derivatives under different environmental conditions, which is crucial for the development of new drugs and in the study of nucleic acid biochemistry.

Future Directions

5,6-Diamino-1,3-dimethyluracil has been used as a reactant in the synthesis of biologically active molecules, indicating potential applications in pharmaceutical and medicinal chemistry .

Mechanism of Action

Target of Action

5,6-Diamino-1,3-dimethyluracil, also known as 5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, is a uracil derivative . It’s primarily involved in the synthesis of biologically active molecules, including 1H-Imidazol-1-yl substituted 8-phenylxanthines for use as adenosine receptor ligands . Therefore, its primary targets are adenosine receptors, which play a crucial role in various physiological processes, including neurotransmission and inflammation.

Mode of Action

The compound interacts with its targets by serving as a reactant in the synthesis of biologically active molecules . For instance, it participates in the cyclocondensation process to form pyrimidinyl purinediones . The acid-catalyzed reaction of 5,6-diamino-1,3-dimethyluracil with carbonyl compounds results in the formation of an azomethine at the 5-amino group .

Biochemical Pathways

The compound affects the biochemical pathways related to adenosine receptors. By participating in the synthesis of adenosine receptor ligands, it can influence the signaling pathways associated with these receptors . .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis of biologically active molecules . For instance, it contributes to the formation of adenosine receptor ligands, which can modulate the activity of these receptors and influence various physiological processes .

Action Environment

The action, efficacy, and stability of 5,6-Diamino-1,3-dimethyluracil can be influenced by various environmental factors. For example, it has been investigated as a thermal stabilizer for polyvinyl chloride (PVC), suggesting that its stability and action can be affected by temperature . .

properties

IUPAC Name

5,6-diamino-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQNOPFTJROKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063886
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diamino-1,3-dimethyluracil

CAS RN

5440-00-6
Record name 5,6-Diamino-1,3-dimethyluracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5440-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diamino-1,3-dimethyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5440-00-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.201
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4(1H,3H)-PYRIMIDINEDIONE, 5,6-DIAMINO-1,3-DIMETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBG0JXV865
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Crude 6-amino-1,3-dimethyl-5-nitroso-1H-pyrimidine-2,4-dione (5 mmol) was suspended in water (7 mL) at 40° C. and treated with sodium dithionite (17.5 mmol). After 20 minutes at 40° C. the reaction mixture was warmed to 80° C. for 30 mins and then cooled in ice for 30 mins. The precipitate was isolated by filtration, washed with cold water and dried in vacuo to give crude 5,6-diamino-1,3-dimethyl-1H-pyrimidine-2,4-dione as a light beige solid which was of sufficient purity for subsequent use without additional purification (80%).
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
17.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Diamino-1,3-dimethyluracil
Reactant of Route 2
Reactant of Route 2
5,6-Diamino-1,3-dimethyluracil
Reactant of Route 3
Reactant of Route 3
5,6-Diamino-1,3-dimethyluracil
Reactant of Route 4
Reactant of Route 4
5,6-Diamino-1,3-dimethyluracil
Reactant of Route 5
Reactant of Route 5
5,6-Diamino-1,3-dimethyluracil
Reactant of Route 6
Reactant of Route 6
5,6-Diamino-1,3-dimethyluracil

Q & A

Q1: What is the molecular formula and weight of 5,6-diamino-1,3-dimethyluracil?

A1: The molecular formula of 5,6-diamino-1,3-dimethyluracil is C6H10N4O2, and its molecular weight is 170.17 g/mol. [] (https://www.semanticscholar.org/paper/22c343d0bd48a44ccc5263caf63231655463cc66)

Q2: Are there any notable spectroscopic characteristics of 5,6-diamino-1,3-dimethyluracil?

A2: Researchers utilize various spectroscopic techniques, including IR, UV, and mass spectrometry, to characterize the reaction products of 5,6-diamino-1,3-dimethyluracil with other compounds. These techniques help identify specific functional groups and structural features of the resulting molecules. [] (https://www.semanticscholar.org/paper/5b0461c3ec1a15918d5405dfb3db1cadd59a09f9)

Q3: Can 5,6-diamino-1,3-dimethyluracil be used to synthesize pteridine derivatives?

A4: Yes, 5,6-diamino-1,3-dimethyluracil acts as a building block for pteridine synthesis. For example, it reacts with 3,4-O-isopropylidene-L-threo-pentos-2-ulose to form lumazine derivatives, which are pteridine precursors. [] (https://www.semanticscholar.org/paper/f2308914546eb03536f501e96c704e7ee783c87e) It also reacts with β-aroylacrylic acids to yield pteridine-2,4,7-trione derivatives. [] (https://www.semanticscholar.org/paper/98b248df21804a7290854e0e99da9ccd10676a4d)

Q4: What is the outcome of reacting 5,6-diamino-1,3-dimethyluracil with 4-aroyl-3-hydroxy-2(5H)-furanones?

A5: The reaction pathway is influenced by the specific furanone derivative and reaction conditions. In some cases, isomeric Schiff bases are formed, while in others, mono acid-base adducts are generated. [] (https://www.semanticscholar.org/paper/ea69039b9be0006abee79ce2ae9021fa8f15088c)

Q5: How does 5,6-diamino-1,3-dimethyluracil react with thiols?

A6: The reaction with thiols is complex, resulting in both condensation and oxidation-reduction products. Identified products include disulphides, thiadiazolopyrimidinediones, pteridine-2,4-diones, purine-2,6-diones, pyrimidopteridines, and even the regeneration of 5,6-diamino-1,3-dimethyluracil itself. [] (https://www.semanticscholar.org/paper/30cb0a5206f70999c5f31d337f7de8c538043630)

Q6: Can 5,6-diamino-1,3-dimethyluracil be used to synthesize dihydropyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrones?

A7: Yes, a novel one-pot synthesis method utilizes a pseudo four-component domino reaction between 5,6-diamino-1,3-dimethyluracil and aldehydes in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol under mild conditions. This method produces dihydropyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrones with interesting photo-physical properties. [] (https://www.semanticscholar.org/paper/89c5c5a4327f4e929b7bbc0ec0b920a07bf0e638)

Q7: Can 5,6-diamino-1,3-dimethyluracil form complexes with metals?

A8: Yes, it acts as a ligand in the formation of metal complexes. For instance, it forms complexes with rhenium(V), leading to both oxo and oxofree complexes. [] (https://www.semanticscholar.org/paper/22c343d0bd48a44ccc5263caf63231655463cc66)

Q8: Are there any applications for 5,6-diamino-1,3-dimethyluracil derivatives in material science?

A9: Research indicates that 5,6-diamino-1,3-dimethyluracil can enhance the processability and thermal stability of poly(vinyl chloride) (PVC). [] (https://www.semanticscholar.org/paper/e4a038f9f9887268994815cae2a2e9ab459a44e6)

Q9: Have 5,6-diamino-1,3-dimethyluracil derivatives been investigated for biological activity?

A10: Yes, certain derivatives, particularly those incorporating indole moieties, have shown promising antimicrobial and antioxidant properties. [] (https://www.semanticscholar.org/paper/d650997637cc5d859a8af17e5ff923e7faa96f9d)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.